Benzyl 2-[(pyridin-3-yl)oxy]propanoate
CAS No.: 922502-03-2
Cat. No.: VC20571742
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922502-03-2 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | benzyl 2-pyridin-3-yloxypropanoate |
| Standard InChI | InChI=1S/C15H15NO3/c1-12(19-14-8-5-9-16-10-14)15(17)18-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |
| Standard InChI Key | GXLRFXQSZZGQPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OCC1=CC=CC=C1)OC2=CN=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Benzyl 2-[(pyridin-3-yl)oxy]propanoate features a three-component structure:
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Benzyl ester group: A benzene ring attached via an ester linkage, enhancing lipophilicity and stability.
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Propanoate backbone: A three-carbon chain providing conformational flexibility.
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Pyridin-3-yloxy moiety: A pyridine ring substituted at the 3-position with an ether oxygen, enabling hydrogen bonding and π-π interactions.
The compound’s infrared (IR) spectrum typically exhibits characteristic peaks at 1660 cm (C=O stretch) and 1240 cm (C-O-C ether stretch), while nuclear magnetic resonance (NMR) data reveal distinct signals for the benzyl protons ( 5.06 ppm, singlet) and pyridin-3-yloxy group ( 6.82–7.67 ppm, multiplet) .
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethylformamide, acetone) due to the ester and ether functionalities.
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Reactivity: The benzyl ester is susceptible to hydrolysis under acidic or basic conditions, while the pyridine ring participates in electrophilic substitution reactions.
Synthesis Methods
Route 1: Esterification of 2-(Pyridin-3-yloxy)propanoic Acid
This two-step protocol involves:
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Synthesis of 2-(pyridin-3-yloxy)propanoic acid: Reacting pyridin-3-ol with ethyl 2-bromopropanoate in the presence of a base (e.g., KCO), followed by saponification.
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Benzylation: Treating the acid with benzyl alcohol using carbodiimide coupling agents (e.g., DCC, EDC) or acid catalysis.
Route 2: Nucleophilic Substitution
A one-pot method where pyridin-3-ol reacts directly with benzyl 2-bromopropanoate under basic conditions (e.g., NaH, DMF).
Advantages: Shorter reaction time (4–6 hours) and higher atom economy.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Reaction Steps | 2 | 1 |
| Yield (%) | 65–75 | 70–80 |
| Purification Complexity | Moderate (chromatography) | Low (recrystallization) |
| Scalability | Suitable for gram-scale | Optimal for multi-gram batches |
Biological Activities and Applications
Agrochemical Relevance
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Herbicidal Activity: Pyridin-3-yloxy derivatives disrupt plant auxin signaling, leading to uncontrolled growth in dicot weeds.
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Fungicidal Properties: The benzyl ester moiety contributes to lipid bilayer disruption in fungal cell membranes.
Comparative Analysis with Structural Analogues
Key Structural Modifications and Their Impacts
| Compound Name | Structural Variation | Functional Impact |
|---|---|---|
| Benzyl 2-methyl-2-(pyridin-3-yloxy)propanoate | Methyl group at C2 | Increased lipophilicity (logP +0.4) |
| Ethyl 2-(pyridin-3-yloxy)propanoate | Ethyl ester instead of benzyl | Reduced metabolic stability |
| Benzyl 4-(pyridin-3-yloxy)butanoate | Extended carbon chain (C4) | Altered pharmacokinetics (t ↑ 2×) |
Activity Trends
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Lipophilicity: Benzyl derivatives exhibit higher cell permeability than ethyl analogs.
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Metabolic Stability: Methyl-substituted variants resist hepatic hydrolysis more effectively.
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